2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide
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Overview
Description
2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a furan ring, and a benzamido group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
The primary target of this compound is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that resides in the endoplasmic reticulum membrane . It is primarily produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells, and B cells .
Mode of Action
The compound interacts with its target, the STING protein, by forming two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction with the CDN-binding domain of the STING protein . This interaction activates the STING protein, which in turn triggers the IRF and NF-κB pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxamide include:
- 4-((2-Chlorophenyl)thio)-N-(furan-2-ylmethyl)benzo[b]thiophene-2-carboxamide
- 2-Butylthiophene
- 2-Octylthiophene
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[4-[furan-2-ylmethyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-21(11-13-3-2-9-26-13)28(24,25)14-6-4-12(5-7-14)17(23)20-18-15(16(19)22)8-10-27-18/h2-10H,11H2,1H3,(H2,19,22)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLGTPVVTFFBOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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